1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL is a chemical compound with the molecular formula C9H14Cl2F4O2 . It is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL involves several steps. One common method includes the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions . The reaction typically requires specific temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous processing to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL involves its interaction with specific molecular targets. The chlorine and fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and processes, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL can be compared with other similar compounds, such as:
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-HEXAN-2-OL: This compound has a similar structure but with a different carbon chain length.
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-BUTAN-2-OL: Another similar compound with a shorter carbon chain.
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-HEPTAN-2-OL: This compound has a longer carbon chain compared to the original compound.
The uniqueness of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-PENTAN-2-OL lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
6301-99-1 |
---|---|
Molekularformel |
C6H8Cl2F4O |
Molekulargewicht |
243.02 g/mol |
IUPAC-Name |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol |
InChI |
InChI=1S/C6H8Cl2F4O/c1-2-3-4(13,5(7,9)10)6(8,11)12/h13H,2-3H2,1H3 |
InChI-Schlüssel |
XPYOFQOYWRUKKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(F)(F)Cl)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.